6-(Aminomethyl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 . The IUPAC name for this compound is 6-(aminomethyl)-4-pyrimidinamine hydrochloride .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The InChI code for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, are involved in a range of chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial properties. This makes them potentially useful in the development of new antimicrobial agents .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been found to have antifungal properties. This could make them valuable in the treatment of various fungal infections .
Anticancer Applications
Pyrimidine derivatives have been found to have anticancer properties. They have been used in the modulation of myeloid leukemia, and drugs based on pyrimidine structures are well-established treatments for leukemia .
Antihypertensive Applications
Pyrimidine derivatives have been found to have antihypertensive properties. This makes them potentially useful in the treatment of high blood pressure .
Antidiabetic Applications
Pyrimidine derivatives have been found to have antidiabetic properties. This could make them valuable in the treatment of diabetes .
Safety And Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety information pictograms associated with this compound are GHS06, GHS07, GHS08, and GHS09 .
Future Directions
While specific future directions for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride are not mentioned in the search results, pyrimidines are a focus of ongoing research due to their wide range of pharmacological effects . This suggests that there may be potential for further exploration and development of compounds like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride in the future.
properties
IUPAC Name |
6-(aminomethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFOFPJGNQFNNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyrimidin-4-amine hydrochloride | |
CAS RN |
1523618-18-9 |
Source
|
Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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